1,4-Cyclohexane-d10

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

分子式 |

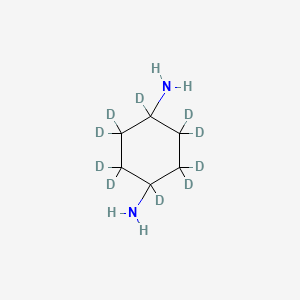

C6H14N2 |

|---|---|

分子量 |

124.25 g/mol |

IUPAC名 |

1,2,2,3,3,4,5,5,6,6-decadeuteriocyclohexane-1,4-diamine |

InChI |

InChI=1S/C6H14N2/c7-5-1-2-6(8)4-3-5/h5-6H,1-4,7-8H2/i1D2,2D2,3D2,4D2,5D,6D |

InChIキー |

VKIRRGRTJUUZHS-MBXGXEIXSA-N |

異性体SMILES |

[2H]C1(C(C(C(C(C1([2H])N)([2H])[2H])([2H])[2H])([2H])N)([2H])[2H])[2H] |

正規SMILES |

C1CC(CCC1N)N |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Stability of 1,4-Cyclohexane-d10

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of 1,4-Cyclohexane-d10. Due to the limited availability of experimental data for this specific isotopologue, this guide leverages data from its per-deuterated analogue, Cyclohexane-d12, and its non-deuterated counterpart, Cyclohexane, to provide a thorough and well-rounded profile. This approach allows for an informed estimation of the properties of this compound.

Chemical Properties

Deuterium-labeled compounds are of significant interest in various fields of chemical and pharmaceutical research. They serve as indispensable tools in mechanistic studies, as internal standards for quantitative analysis, and in the development of deuterated drugs with potentially improved pharmacokinetic profiles. This compound, a partially deuterated isotopologue of cyclohexane, is a valuable building block in the synthesis of more complex deuterated molecules.

The substitution of hydrogen with deuterium can lead to subtle but significant changes in the physicochemical properties of a molecule, primarily due to the greater mass of deuterium. This is known as the kinetic isotope effect. Generally, deuteration can lead to a slightly higher boiling point, melting point, and density compared to the non-deuterated analogue.

The following tables summarize the key chemical and physical properties of Cyclohexane-d12 and non-deuterated Cyclohexane to provide a comparative reference for estimating the properties of this compound.

Table 1: General Chemical Properties

| Property | Cyclohexane-d12 | Cyclohexane |

| Molecular Formula | C₆D₁₂ | C₆H₁₂ |

| Molecular Weight | 96.23 g/mol | 84.16 g/mol [1] |

| CAS Number | 1735-17-7 | 110-82-7 |

| Appearance | Colorless liquid | Colorless liquid[1] |

| Odor | Mild odor | Mild, sweetish odor |

| Isotopic Purity | Typically ≥99 atom % D | Not Applicable |

Table 2: Physical Properties

| Property | Cyclohexane-d12 | Cyclohexane |

| Boiling Point | 80.7 °C | 80.74 °C[1][2] |

| Melting Point | 6.5 °C | 6.55 °C[1] |

| Density | 0.893 g/mL at 25 °C | 0.779 g/mL at 20 °C |

| Refractive Index (n20/D) | 1.421 | 1.4266 |

| Solubility in Water | Insoluble | Insoluble |

| Solubility in Organic Solvents | Soluble in ether, chloroform, and benzene | Soluble in alcohol, ether, acetone, benzene |

| Vapor Pressure | 10.3 kPa at 20°C | 97.6 mmHg at 25 °C |

Based on this data, it is expected that this compound will have a molecular weight of approximately 94.21 g/mol and physical properties that are intermediate between cyclohexane and cyclohexane-d12, though likely closer to the latter.

Stability and Storage

Deuterated cyclohexane derivatives, including this compound, are generally stable compounds under standard laboratory conditions. Information on the stability of related compounds provides a good guideline for handling and storage.

Stability:

-

Thermal Stability: Stable at room temperature. The chair conformation is the most stable conformer, and cyclohexane rapidly interconverts between two chair conformations in a process known as ring flipping.

-

Chemical Stability: Stable under normal conditions. It is incompatible with strong oxidizing agents.

-

Reactivity: The C-D bond is stronger than the C-H bond, which can lead to a kinetic isotope effect in reactions involving the cleavage of this bond. This property is exploited in mechanistic studies.

Storage Conditions:

-

Store in a cool, dry, and well-ventilated area.

-

Keep containers tightly closed to prevent the ingress of moisture.

-

Store away from sources of heat, sparks, and open flames, as cyclohexane and its deuterated analogues are flammable.

-

For long-term storage, it is recommended to store the compound under an inert atmosphere. C/D/N Isotopes Inc. suggests that after three years, their this compound-diamine should be re-analyzed for chemical purity before use, a recommendation that can be extended to this compound.

Experimental Protocols

General Protocol for Use as an Internal Standard in GC-MS Analysis:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of the non-deuterated analyte (1,4-cyclohexane derivative of interest) at a known concentration in a suitable solvent (e.g., methanol, dichloromethane).

-

Prepare a stock solution of the internal standard (this compound) at a known concentration in the same solvent.

-

Create a series of calibration standards by spiking known amounts of the analyte stock solution with a constant amount of the internal standard stock solution.

-

-

Sample Preparation:

-

To the unknown sample, add a known amount of the this compound internal standard solution.

-

Perform any necessary extraction or derivatization steps.

-

-

GC-MS Analysis:

-

Inject the prepared standards and samples into the GC-MS system.

-

Develop a chromatographic method to achieve good separation of the analyte and internal standard from other matrix components.

-

Operate the mass spectrometer in selected ion monitoring (SIM) mode to monitor characteristic ions for both the analyte and the internal standard.

-

-

Data Analysis:

-

For each standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte.

-

For the unknown sample, determine the peak area ratio and use the calibration curve to calculate the concentration of the analyte.

-

Visualizations

The following diagram illustrates a typical workflow for the use of a deuterated compound, such as this compound, as an internal standard in a quantitative mass spectrometry experiment.

References

An In-depth Technical Guide to the Synthesis and Purification of 1,4-Cyclohexane-d10

For Researchers, Scientists, and Drug Development Professionals

Introduction to Deuterated Cyclohexanes

Deuterium-labeled compounds, where hydrogen atoms (¹H) are replaced by their heavier isotope, deuterium (²H or D), are invaluable tools in modern chemistry and drug development.[1][2][3] The substitution of hydrogen with deuterium does not significantly alter the chemical properties of a molecule but does change its physical properties, which is advantageous for various analytical techniques. Deuterated solvents are essential for NMR spectroscopy, as they minimize solvent peak interference and help stabilize the magnetic field.

In drug discovery, selective deuteration can alter a drug's metabolic profile by slowing down metabolic pathways that involve C-H bond cleavage, a phenomenon known as the deuterium kinetic isotope effect. This can lead to improved pharmacokinetic properties, enhanced safety, and increased efficacy. 1,4-Cyclohexane-d10, as a specifically labeled building block, holds potential for the synthesis of deuterated drug candidates and as an internal standard for quantitative analysis by mass spectrometry.

This guide details a proposed synthetic route and purification strategy for this compound, designed to achieve high isotopic purity.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a two-step process starting from commercially available 1,4-cyclohexanedione.

-

Step 1: Hydrogen-Deuterium (H/D) Exchange. The eight protons alpha to the two carbonyl groups in 1,4-cyclohexanedione are acidic and can be exchanged for deuterium under basic conditions using deuterium oxide (D₂O) as the deuterium source. This reaction yields 1,4-cyclohexanedione-d₈.

-

Step 2: Deuterated Wolff-Kishner Reduction. The two carbonyl groups of 1,4-cyclohexanedione-d₈ are subsequently removed and replaced with deuterium atoms. A modified Wolff-Kishner reduction using hydrazine in a deuterated solvent (e.g., deuterated diethylene glycol) with D₂O and a base catalyst will reduce the ketone functionalities to CD₂ groups, yielding the target molecule, this compound.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Synthesis of 1,4-Cyclohexanedione-d₈ (H/D Exchange)

This protocol is adapted from standard H/D exchange procedures for ketones.

Materials:

-

1,4-Cyclohexanedione

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Sodium metal (or Sodium deuteroxide, NaOD)

-

Anhydrous diethyl ether or Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate (for drying)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heat source

Procedure:

-

Catalyst Preparation: Carefully prepare a catalytic amount of sodium deuteroxide (NaOD) by adding a small piece of sodium metal to an excess of D₂O in an ice bath.

-

Reaction Setup: In a round-bottom flask, dissolve 1,4-cyclohexanedione in D₂O. Add the prepared NaOD catalyst.

-

Reaction: Heat the mixture to reflux and stir for 24-48 hours to allow for complete H/D exchange at the alpha-positions. The progress can be monitored by ¹H NMR by observing the disappearance of the alpha-proton signals.

-

Workup: Cool the reaction mixture to room temperature. Extract the product using anhydrous diethyl ether or dichloromethane.

-

Purification: Wash the organic layer with a small amount of D₂O, then dry over anhydrous magnesium sulfate. Filter and remove the solvent under reduced pressure to yield crude 1,4-cyclohexanedione-d₈. Further purification can be achieved by recrystallization.

Synthesis of this compound (Deuterated Wolff-Kishner Reduction)

This protocol is a modification of the standard Wolff-Kishner reduction to incorporate deuterium.

Materials:

-

1,4-Cyclohexanedione-d₈ (from Step 3.1)

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Sodium deuteroxide (NaOD) or Potassium deuteroxide (KOD)

-

Deuterated diethylene glycol (DEG-d₆) or triethylene glycol (TEG-d₈)

-

Deuterium oxide (D₂O)

-

Distillation apparatus

Procedure:

-

Hydrazone Formation: Place 1,4-cyclohexanedione-d₈, deuterated diethylene glycol, hydrazine hydrate, and a small amount of D₂O into a round-bottom flask equipped with a reflux condenser. Heat the mixture at 100-120 °C for 1-2 hours to form the dihydrazone intermediate.

-

Reduction: Carefully add the base (NaOD or KOD) to the mixture. Replace the reflux condenser with a distillation head.

-

Heating and Distillation: Slowly heat the mixture to approximately 200-220 °C. During this process, D₂O and excess hydrazine will distill off. Maintain this temperature until gas evolution (N₂) ceases, typically after 3-5 hours.

-

Isolation: Cool the reaction mixture. The product, this compound, can be isolated directly by distillation from the reaction flask.

-

Purification: Collect the distillate and wash it with water to remove any remaining glycol. Dry the organic layer over a suitable drying agent (e.g., anhydrous CaCl₂) and perform a final fractional distillation to obtain the pure product.

Purification of this compound

High purity is essential for deuterated compounds, especially for NMR and mass spectrometry applications. The primary impurities are residual protio-species, water (H₂O/HDO), and any remaining reagents or solvents. A multi-step purification process is recommended.

Recommended Purification Protocol:

-

Chemical Treatment: For removing olefinic impurities, the crude product can be treated with a small amount of anhydrous titanium tetrachloride, followed by contact with an adsorbent like silica gel.

-

Drying: To remove trace water, the product can be passed through a column of activated alumina or treated with a chemical drying agent.

-

Fractional Distillation: The final and most critical step is a high-efficiency fractional distillation. This separates the product from any less volatile impurities and can also help separate isotopologues to some extent. The distillation should be performed under an inert, dry atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.

Caption: General purification workflow for this compound.

Data Presentation

Quantitative data for the final product should be obtained using standard analytical techniques. The following tables summarize expected physical properties and quality control parameters based on data for similar deuterated cyclohexanes.

Table 1: Physical and Chemical Properties

| Property | Expected Value | Reference Compound |

| Chemical Formula | C₆D₁₀H₂ | - |

| Molecular Weight | 94.23 g/mol | - |

| Boiling Point | ~81 °C | Cyclohexane-d₁₂ (80.7 °C) |

| Melting Point | ~6.5 °C | Cyclohexane-d₁₂ (6.5 °C) |

| Density | ~0.89 g/mL at 25 °C | Cyclohexane-d₁₂ (0.893 g/mL) |

| Refractive Index | ~1.421 at 20 °C | Cyclohexane-d₁₂ (1.421) |

Table 2: Quality Control and Purity Specifications

| Parameter | Analytical Method | Specification |

| Isotopic Purity | ¹H NMR, ²H NMR, Mass Spectrometry | ≥ 99.0 atom % D |

| Chemical Purity | Gas Chromatography (GC-FID) | ≥ 99.5 % |

| Water Content | Karl Fischer Titration | ≤ 50 ppm |

| Appearance | Visual Inspection | Clear, colorless liquid |

Note: Isotopic enrichment is defined as the average enrichment for each labeled atom in the molecule. For example, a 99% enrichment means each deuterium atom has a 99% probability of being deuterium and a 1% chance of being protium.

Conclusion

This guide presents a viable and detailed approach for the synthesis and purification of this compound, a valuable compound for research and development in the pharmaceutical and chemical industries. The proposed two-step synthesis, involving H/D exchange followed by a deuterated Wolff-Kishner reduction, is based on well-established chemical reactions. By adhering to the detailed protocols for synthesis and the rigorous multi-step purification process, researchers can produce high-purity this compound suitable for demanding applications such as NMR spectroscopy and metabolic fate studies. The provided workflows and data tables serve as a practical resource for the implementation of this methodology in a laboratory setting.

References

Navigating the Landscape of High-Purity 1,4-Cyclohexane-d10 for Advanced Research

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of advanced scientific research, particularly in fields such as pharmacology, materials science, and analytical chemistry, the use of high-purity deuterated compounds is indispensable. 1,4-Cyclohexane-d10, a deuterated analog of 1,4-cyclohexane, serves as a critical tool in a variety of applications, including as an internal standard for mass spectrometry, a tracer in metabolic studies, and a component in the synthesis of complex deuterated molecules. This technical guide provides an in-depth overview of the commercial landscape for high-purity this compound, offering insights into supplier specifications, quality control methodologies, and a practical workflow for procurement and utilization in a research setting.

Commercial Availability and Supplier Specifications

Identifying commercial suppliers of high-purity this compound can be a challenging endeavor due to the specificity of the compound and the often-limited publicly available data on product specifications. While many suppliers offer a range of deuterated compounds, specific information for this compound is not always readily accessible.

One potential supplier is MedChemExpress , which lists "this compound" in their product catalog. However, detailed specifications such as isotopic purity and chemical purity are not explicitly stated on their website. Researchers are advised to directly inquire with the supplier to obtain a Certificate of Analysis (CoA) or a comprehensive technical data sheet before purchase. It is crucial to verify the CAS number provided, as there can be discrepancies with similar deuterated cyclohexane derivatives.

Given the challenges in sourcing this specific molecule with transparent specifications, researchers should consider the following key parameters when evaluating any potential supplier:

| Parameter | Recommended Specification | Importance |

| Isotopic Purity | ≥ 98 atom % D | Essential for minimizing interference from undeuterated or partially deuterated species in sensitive analytical applications. |

| Chemical Purity | ≥ 99% (GC or NMR) | Ensures that observed effects or measurements are not influenced by chemical impurities. |

| Water Content | Low (specify method, e.g., KF) | Water can interfere with certain reactions and analytical techniques, particularly in NMR spectroscopy. |

| Packaging | Inert atmosphere (e.g., Argon) | Protects the deuterated compound from atmospheric moisture and potential degradation. |

| Available Data | Certificate of Analysis (CoA) | A CoA provides lot-specific data on purity and other quality control parameters, ensuring traceability and reproducibility of experiments. |

Experimental Protocols: A Glimpse into Synthesis and Quality Control

While specific synthetic routes for commercial this compound are proprietary, a general understanding of the methodologies employed for the synthesis and quality control of deuterated compounds is valuable for researchers.

Synthesis: The synthesis of this compound would likely involve the deuteration of a suitable precursor, such as 1,4-cyclohexanedione or a related derivative. This could be achieved through catalytic deuterium exchange reactions using a deuterium source (e.g., D2 gas, D2O) in the presence of a suitable catalyst (e.g., platinum, palladium). Subsequent reduction of the deuterated intermediate would yield the final product. Purification is a critical step and is typically achieved through distillation or preparative chromatography to ensure high chemical purity.

Quality Control: The quality of deuterated compounds is typically assessed using a combination of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to determine the degree of deuteration by quantifying the residual proton signals. ¹³C NMR can confirm the carbon skeleton of the molecule.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for assessing both chemical purity and isotopic enrichment. The gas chromatogram indicates the presence of any volatile impurities, while the mass spectrum provides information on the molecular weight and the distribution of deuterated isotopologues.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile compounds or to detect non-volatile impurities, LC-MS can be employed.

-

Karl Fischer (KF) Titration: This is a standard method for the precise determination of water content.

Workflow for Procurement and Utilization

The following diagram illustrates a logical workflow for a research team from the initial identification of a need for high-purity this compound to its successful application in an experiment.

Signaling Pathway of Inquiry

For researchers initiating the process of sourcing a specialized chemical like this compound, the path of inquiry and information gathering is critical. The following diagram outlines the key decision points and communication pathways.

An In-depth Technical Guide to the Physical Characteristics of 1,4-Cyclohexane-d10

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical characteristics of 1,4-Cyclohexane-d10. Due to the limited availability of experimental data for this specific isotopologue, this guide presents data for the non-deuterated cyclohexane and the fully deuterated Cyclohexane-d12 as close approximations. This guide also furnishes detailed experimental protocols for determining key physical properties, which are broadly applicable to deuterated compounds.

Quantitative Data Summary

The following tables summarize the key physical properties of cyclohexane and its deuterated analogue, Cyclohexane-d12, to provide a comparative reference for the expected properties of this compound. It is anticipated that the physical properties of this compound would be intermediate between those of cyclohexane and Cyclohexane-d12.

Table 1: General Physical Properties

| Property | Cyclohexane (C₆H₁₂) | Cyclohexane-d12 (C₆D₁₂) |

| Molecular Formula | C₆H₁₂[1] | C₆D₁₂ |

| Molecular Weight | 84.16 g/mol [1] | 96.23 g/mol |

| Appearance | Colorless liquid | - |

| Odor | Mild, sweet odor | - |

Table 2: Thermodynamic Properties

| Property | Cyclohexane (C₆H₁₂) | Cyclohexane-d12 (C₆D₁₂) |

| Boiling Point | 80.7°C | 80.7°C |

| Melting Point | 6.55°C | 6.5°C |

| Density | 0.779 g/cm³ at room temperature | 0.893 g/mL at 25°C |

| Vapor Pressure | 97.6 mm Hg at 25°C | - |

| Flash Point | -18°C (closed cup) | - |

Table 3: Solubility Data

| Property | Cyclohexane (C₆H₁₂) |

| Solubility in Water | Insoluble |

| Solubility in Organic Solvents | Soluble in alcohol, acetone, benzene, ethanol, ethyl ether, and carbon tetrachloride |

Experimental Protocols

The following are detailed methodologies for the determination of key physical properties of alicyclic compounds like this compound.

Determination of Boiling Point (Micro-Reflux Method)

This method is suitable for small sample volumes.

Apparatus:

-

Small round-bottom flask (5-10 mL)

-

Micro-condenser

-

Digital thermometer

-

Heating mantle or sand bath

-

Boiling chips or magnetic stir bar and stirrer

Procedure:

-

Place approximately 5 mL of the liquid sample into the round-bottom flask along with a few boiling chips or a magnetic stir bar.

-

Assemble the micro-condenser vertically onto the flask.

-

Insert the digital thermometer through the condenser, ensuring the thermometer bulb is positioned in the vapor phase, just below the side arm of the condenser, to accurately measure the temperature of the condensing vapor.

-

Begin gentle heating of the flask to bring the liquid to a boil.

-

Observe the reflux ring of the condensing vapor as it rises to envelop the thermometer bulb.

-

The temperature will stabilize at the boiling point of the liquid. Record this constant temperature as the boiling point.

-

Record the ambient atmospheric pressure as the boiling point is pressure-dependent.

Determination of Density (Pycnometer Method)

This method provides a precise measurement of the density of a liquid.

Apparatus:

-

Pycnometer (a glass flask with a specific, known volume)

-

Analytical balance

-

Temperature-controlled water bath

Procedure:

-

Thoroughly clean and dry the pycnometer.

-

Weigh the empty, dry pycnometer on an analytical balance and record its mass (m₁).

-

Fill the pycnometer with the liquid sample, ensuring no air bubbles are trapped. The volume of the pycnometer is known (V).

-

Place the filled pycnometer in a temperature-controlled water bath to bring the liquid to the desired temperature (e.g., 25°C).

-

Remove the pycnometer from the bath, carefully wipe it dry, and weigh it again on the analytical balance to determine the mass of the pycnometer and the liquid (m₂).

-

The mass of the liquid (m) is calculated as m = m₂ - m₁.

-

The density (ρ) of the liquid is then calculated using the formula: ρ = m / V.

Determination of Solubility (Shake-Flask Method)

This is a standard method for determining the equilibrium solubility of a compound in a specific solvent.

Apparatus:

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker at a constant temperature

-

Centrifuge

-

Syringe filters (chemically inert, e.g., PTFE)

-

Analytical instrumentation for quantification (e.g., GC-MS or HPLC)

Procedure:

-

Add an excess amount of the solute (this compound) to a known volume of the solvent in a glass vial. The presence of undissolved solute is essential to ensure a saturated solution.

-

Seal the vial and place it in a shaking incubator at a constant temperature for an extended period (e.g., 24-48 hours) to allow the system to reach equilibrium.

-

After the equilibration period, remove the vial and let the undissolved solute settle.

-

Centrifuge the sample to further separate the solid and liquid phases.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles.

-

Quantify the concentration of the solute in the filtered solution using a suitable analytical method such as Gas Chromatography-Mass Spectrometry (GC-MS).

-

The determined concentration represents the solubility of the compound in that solvent at the specified temperature.

Visualizations

The following diagram illustrates a logical workflow for the comprehensive characterization of the physical properties of a deuterated compound like this compound.

Caption: A logical workflow for the synthesis, purification, and physical characterization of this compound.

References

Navigating the Solubility of 1,4-Cyclohexane-d10: A Technical Guide for Researchers

An in-depth exploration of the solubility characteristics of 1,4-Cyclohexane-d10 in common organic solvents, providing a framework for solvent selection and experimental determination.

This technical guide is intended for researchers, scientists, and professionals in drug development who utilize deuterated compounds like this compound. Given the scarcity of publicly available quantitative solubility data for this specific isotopologue, this document provides a robust qualitative assessment based on fundamental chemical principles, detailed experimental protocols for determining solubility, and a logical framework for solvent selection.

Qualitative Solubility Assessment

This compound, a deuterated version of cyclohexane, is a non-polar aliphatic hydrocarbon. The primary intermolecular forces it can engage in are weak van der Waals forces (London dispersion forces). The principle of "like dissolves like" is the cornerstone for predicting its solubility in various organic solvents. This principle states that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.

Based on its non-polar nature, this compound is expected to exhibit high solubility in non-polar and weakly polar aprotic solvents. Conversely, it is anticipated to have low to negligible solubility in highly polar solvents, particularly those capable of hydrogen bonding.

Predicted Solubility Profile

| Solvent Class | Solvent | Predicted Solubility | Experimentally Determined Solubility ( g/100 mL at 25°C) |

| Non-Polar Aliphatic | Hexane | High | |

| Heptane | High | ||

| Non-Polar Aromatic | Toluene | High | |

| Benzene | High | ||

| Weakly Polar Aprotic | Diethyl Ether | High | |

| Tetrahydrofuran (THF) | Moderate to High | ||

| Dichloromethane (DCM) | Moderate | ||

| Chloroform | Moderate | ||

| Polar Aprotic | Acetone | Low to Moderate | |

| Acetonitrile | Low | ||

| Dimethylformamide (DMF) | Low | ||

| Dimethyl Sulfoxide (DMSO) | Low | ||

| Polar Protic | Methanol | Very Low | |

| Ethanol | Very Low | ||

| Water | Insoluble |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for this compound, a systematic experimental approach is necessary. The most common and reliable method for determining the solubility of a solid compound in a liquid solvent is the isothermal shake-flask method.

Isothermal Shake-Flask Method

This method involves creating a saturated solution of the solute in the solvent at a constant temperature and then determining the concentration of the solute in the solution.

Materials and Equipment:

-

This compound

-

Selected organic solvents (high purity)

-

Analytical balance

-

Temperature-controlled orbital shaker or water bath

-

Vials with tight-fitting caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Gas chromatograph with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS)

-

Volumetric flasks and pipettes

-

Internal standard (for GC analysis)

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume or mass of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient duration (typically 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the liquid phase remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, stop the agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved micro-particles. This step is critical to avoid overestimation of the solubility.

-

Accurately dilute the filtered solution with the same solvent in a volumetric flask. It is advisable to prepare a series of dilutions to ensure the final concentration falls within the linear range of the analytical instrument.

-

Add a known amount of a suitable internal standard to the diluted sample for accurate quantification by GC.

-

-

Quantification:

-

Analyze the prepared samples using a calibrated GC-FID or GC-MS method.

-

Construct a calibration curve by preparing a series of standard solutions of this compound of known concentrations in the solvent of interest, each containing the same amount of internal standard.

-

From the calibration curve, determine the concentration of this compound in the diluted sample.

-

-

Calculation of Solubility:

-

Calculate the original concentration of this compound in the saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL), moles per liter (mol/L), or mole fraction.

-

Logical Workflow for Solvent Selection and Solubility Determination

The following diagram illustrates a logical workflow for selecting an appropriate solvent for this compound and proceeding with experimental solubility determination.

Caption: A workflow for solvent selection and solubility determination of this compound.

This comprehensive guide provides a theoretical framework and practical steps for researchers working with this compound. By following the outlined qualitative assessment and experimental protocols, scientists can make informed decisions regarding solvent selection and obtain the precise solubility data necessary for their research and development activities.

Navigating the Isotopic Landscape: A Technical Guide to Deuterium Labeling in 1,4-Cyclohexane-d10

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical research and development, the strategic replacement of hydrogen with its heavier isotope, deuterium, offers a powerful tool for optimizing drug metabolism, pharmacokinetics, and elucidating complex biological pathways. This in-depth technical guide focuses on the synthesis and specific deuterium labeling positions of 1,4-Cyclohexane-d10, a valuable building block in the creation of deuterated molecules. While a direct, single-step synthesis of this compound is not extensively documented, this whitepaper outlines plausible and efficient synthetic strategies based on established methodologies for deuterating cyclic alkanes.

Synthetic Pathways to this compound

The synthesis of deuterated cyclohexane derivatives primarily originates from aromatic precursors, most notably benzene, through catalytic deuteration. However, achieving a specific d10 labeling pattern on a 1,4-disubstituted cyclohexane core requires a more nuanced approach. Two principal strategies are proposed here: the catalytic deuteration of a suitably substituted benzene derivative followed by reduction, and the deuteration of a 1,4-cyclohexanedione precursor followed by reduction of the carbonyls.

Strategy 1: Catalytic Deuteration of a Benzene Derivative

This approach leverages the well-established method of heterogeneous catalytic deuteration of an aromatic ring.

Experimental Protocol:

A typical procedure involves the reaction of a substituted benzene with deuterium gas (D₂) under pressure in the presence of a metal catalyst.

-

Catalyst Preparation: A catalyst such as rhodium on carbon (Rh/C) or palladium on carbon (Pd/C) is placed in a high-pressure reactor.

-

Reaction Setup: The benzene derivative is added to the reactor along with a suitable solvent, such as an alcohol or an ether.

-

Deuteration: The reactor is purged with nitrogen and then pressurized with deuterium gas. The reaction mixture is heated and stirred for a specified period.

-

Work-up: After cooling and depressurization, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the deuterated cyclohexane derivative.

For the synthesis of a 1,4-disubstituted cyclohexane-d10, one could envision starting with a precursor that can be readily converted to the desired functionality after deuteration.

Strategy 2: Deuteration of 1,4-Cyclohexanedione

This strategy offers a potentially more controlled route to introduce deuterium atoms at specific positions.

Experimental Protocol:

-

α-Deuteration: The four protons alpha to the carbonyl groups in 1,4-cyclohexanedione are acidic and can be exchanged for deuterium by treatment with a deuterium source under acidic or basic conditions. A common method involves dissolving the dione in a deuterated solvent like methanol-d4 (MeOD) or D₂O with a catalytic amount of acid (e.g., DCl) or base (e.g., NaOD). The mixture is stirred at room temperature or gently heated to facilitate the H/D exchange.

-

Reduction of Carbonyls: The resulting deuterated 1,4-cyclohexanedione can then be reduced to the corresponding deuterated diol using a deuteride reducing agent such as sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (LiAlD₄). This step introduces two additional deuterium atoms.

-

Deoxygenation: The deuterated diol can be converted to this compound through a two-step process involving the formation of a bis-dithiocarbonate or a similar derivative, followed by radical-mediated deoxygenation with a deuterium source like tributyltin deuteride (Bu₃SnD).

Quantitative Data on Deuterium Labeling

The efficiency of deuterium incorporation is a critical parameter in the synthesis of isotopically labeled compounds. The following table summarizes typical deuterium incorporation levels and yields for the key reaction types discussed.

| Reaction Type | Starting Material | Deuterium Source | Catalyst/Reagent | Typical Deuterium Incorporation (%) | Typical Yield (%) |

| Catalytic Deuteration | Benzene | D₂ | Rh/C, Pd/C | >95 | High |

| α-Deuteration of Ketones | 1,4-Cyclohexanedione | D₂O, MeOD | Acid or Base | >98 (for α-positions) | High |

| Carbonyl Reduction | Deuterated Ketone | NaBD₄, LiAlD₄ | - | >98 | 80-95 |

| Deoxygenation | Deuterated Diol derivative | Bu₃SnD | AIBN | >95 | 60-80 |

Visualizing the Synthetic Pathway

The following diagram illustrates a proposed synthetic pathway for this compound starting from 1,4-Cyclohexanedione.

Mass Spectrum of 1,4-Cyclohexane-d10: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrum of 1,4-cyclohexane-d10, a deuterated isotopologue of cyclohexane. This document outlines the predicted fragmentation patterns, presents quantitative data in a clear tabular format, and details a comprehensive experimental protocol for acquiring the mass spectrum. The information herein is intended to support researchers, scientists, and drug development professionals in the accurate identification and characterization of this compound in various analytical applications.

Predicted Mass Spectrum Data

The mass spectrum of this compound is characterized by a distinct molecular ion peak and a series of fragment ions resulting from the cleavage of the cyclohexane ring. The presence of ten deuterium atoms significantly influences the mass-to-charge ratios (m/z) of these ions compared to its non-deuterated counterpart.

The molecular weight of this compound is 124.25 g/mol .[1] The primary fragmentation pathway for cyclohexane and its derivatives under electron ionization is the loss of an ethylene molecule.[2] In the case of this compound, the distribution of deuterium atoms on the ring leads to the possibility of losing different deuterated ethylene fragments. The predicted major fragments and their plausible relative abundances are summarized in the table below.

| m/z (Predicted) | Ion Formula | Fragmentation Pathway | Plausible Relative Abundance |

| 94 | [C₆D₁₀]⁺• | Molecular Ion (M⁺•) | Moderate |

| 66 | [C₄D₆]⁺• | M⁺• - C₂D₄ | High (Base Peak) |

| 64 | [C₄D₄H₂]⁺• | M⁺• - C₂D₄H₂ | Moderate to High |

| 62 | [C₄D₂H₄]⁺• | M⁺• - C₂D₂H₄ | Moderate |

Note: The plausible relative abundances are estimations based on the known fragmentation patterns of cyclohexane and may vary depending on the experimental conditions.

Experimental Protocol for Mass Spectrometry

The following protocol outlines a standard procedure for obtaining the mass spectrum of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a widely used technique for the analysis of volatile organic compounds.

1. Sample Preparation:

-

Prepare a dilute solution of this compound in a high-purity volatile solvent such as hexane or dichloromethane. A typical concentration is 100 µg/mL.

-

Transfer the solution to a 2 mL glass autosampler vial and seal with a screw cap containing a PTFE/silicone septum.

2. Instrumentation:

-

A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is recommended.

-

GC Column: A non-polar capillary column, such as a DB-1 or DB-5 (30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable for the separation of cyclohexane and its isotopologues.

3. GC-MS Parameters:

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL

-

Injection Mode: Split (e.g., 50:1 split ratio) to prevent column overloading.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 200 °C.

-

Final hold: Hold at 200 °C for 2 minutes.

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Scan Range: m/z 30-150.

4. Data Analysis:

-

The total ion chromatogram (TIC) will show a peak corresponding to this compound.

-

Extract the mass spectrum from this peak.

-

Identify the molecular ion peak and the major fragment ions.

-

Compare the obtained spectrum with the predicted fragmentation pattern for confirmation.

Fragmentation Pathway Visualization

The fragmentation of the this compound molecular ion primarily proceeds through the loss of a neutral ethylene molecule. Due to the placement of deuterium atoms, three different deuterated ethylene molecules can be eliminated, leading to three distinct fragment ions. The following diagram illustrates these fragmentation pathways.

Caption: Fragmentation of this compound Molecular Ion.

References

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 1,4-Cyclohexane-d₁₀

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a theoretical and practical overview of the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1,4-cyclohexane-d₁₀. Due to the absence of publicly available experimental spectra for this specific isotopologue, this document focuses on the predicted spectral characteristics based on fundamental NMR principles and data from related cyclohexane derivatives. It includes projected chemical shifts, a detailed experimental protocol for spectral acquisition, and logical diagrams to illustrate the structure-spectrum relationship. This guide is intended to assist researchers in the fields of organic chemistry, materials science, and drug development in understanding and potentially acquiring and interpreting the NMR spectra of deuterated cyclohexane compounds.

Introduction

1,4-Cyclohexane-d₁₀ is a deuterated isotopologue of cyclohexane, a fundamental saturated carbocyclic ring system. The substitution of hydrogen with deuterium atoms has profound effects on the NMR spectra, making it a valuable tool in mechanistic studies, as a non-protonated solvent, and in the synthesis of labeled compounds for metabolic and pharmacokinetic studies. Understanding the ¹H and ¹³C NMR characteristics of 1,4-cyclohexane-d₁₀ is crucial for its identification, purity assessment, and application in various scientific disciplines.

This guide will first present the predicted ¹H and ¹³C NMR data for 1,4-cyclohexane-d₁₀. Subsequently, a comprehensive experimental protocol for acquiring high-quality NMR spectra will be detailed. Finally, a logical diagram will illustrate the relationship between the molecular structure and the expected NMR signals.

Predicted ¹H and ¹³C NMR Data

The prediction of the NMR spectra of 1,4-cyclohexane-d₁₀ is based on the known spectral properties of cyclohexane and the influence of deuterium substitution.

Predicted ¹H NMR Spectrum

In a fully deuterated 1,4-cyclohexane-d₁₀, no proton signals would be observed. However, commercially available deuterated compounds typically have a small percentage of residual protons. Assuming a sample with 98-99% deuterium enrichment, very low intensity signals corresponding to the remaining protons would be present.

At room temperature, cyclohexane undergoes rapid chair-to-chair interconversion, which makes all protons chemically and magnetically equivalent. This results in a single sharp peak in the ¹H NMR spectrum of non-deuterated cyclohexane. For 1,4-cyclohexane-d₁₀, any residual protons at the 1 and 4 positions would be distinct from any residual protons at the 2, 3, 5, and 6 positions. However, due to the rapid conformational averaging, we would expect to see a simplified spectrum. The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to minor changes in the electronic environment and thus the chemical shift.

The presence of neighboring deuterium atoms (spin I = 1) would lead to complex splitting of the residual proton signals. The multiplicity of a proton signal coupled to 'n' equivalent deuterium atoms is given by 2nI + 1, where I=1. Thus, a proton adjacent to a CD₂ group would theoretically be split into a quintet (221 + 1 = 5). However, due to the small gyromagnetic ratio of deuterium and often unresolved couplings, these signals are more likely to appear as broadened multiplets or singlets.

Table 1: Predicted ¹H NMR Data for Residual Protons in 1,4-Cyclohexane-d₁₀

| Position | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity |

| 1,4-CH | ~1.4 | Broad multiplet |

| 2,3,5,6-CH₂ | ~1.4 | Broad multiplet |

Note: The chemical shifts are based on the value for cyclohexane and may be slightly shifted due to isotopic effects. The multiplicities are highly dependent on the deuterium enrichment and the resolution of the instrument.

Predicted ¹³C NMR Spectrum

In the ¹³C NMR spectrum of 1,4-cyclohexane-d₁₀, the signals will be influenced by the attached deuterium atoms. The carbon atoms bonded to deuterium will exhibit coupling to deuterium (¹J C-D). The multiplicity of the carbon signal is given by 2nI + 1, where n is the number of attached deuterium atoms and I=1. Thus, a CD group will appear as a 1:1:1 triplet, and a CD₂ group will appear as a 1:2:3:2:1 quintet.

Due to the isotopic effect of deuterium, the chemical shifts of the deuterated carbons will be shifted slightly upfield compared to their non-deuterated counterparts.

Table 2: Predicted ¹³C NMR Data for 1,4-Cyclohexane-d₁₀

| Position | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity (Proton Decoupled) |

| C-1, C-4 | ~26 | Triplet (due to ¹J C-D) |

| C-2, C-3, C-5, C-6 | ~26 | Quintet (due to ¹J C-D) |

Note: The chemical shift is based on the value for cyclohexane (27.1 ppm) and is expected to be shifted slightly upfield. The multiplicities are due to one-bond carbon-deuterium coupling.

Experimental Protocol for NMR Spectral Acquisition

This section provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of 1,4-cyclohexane-d₁₀.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that does not have signals overlapping with the expected signals of the analyte. For 1,4-cyclohexane-d₁₀, solvents like chloroform-d (CDCl₃) or benzene-d₆ (C₆D₆) are suitable.

-

Concentration: Dissolve approximately 5-10 mg of 1,4-cyclohexane-d₁₀ in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Spectroscopy Parameters

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better resolution.

-

Temperature: 298 K (25 °C).

-

Pulse Sequence: A standard single-pulse sequence (e.g., zg30).

-

Acquisition Time (AQ): 2-4 seconds.

-

Relaxation Delay (D1): 1-5 seconds. A longer delay may be necessary for accurate integration if residual proton signals are to be quantified.

-

Number of Scans (NS): 64-128 scans, or more, to achieve an adequate signal-to-noise ratio for the low-intensity residual proton signals.

-

Spectral Width (SW): 10-12 ppm.

-

Referencing: Calibrate the spectrum to the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy Parameters

-

Spectrometer: A 100 MHz or higher ¹³C frequency NMR spectrometer.

-

Temperature: 298 K (25 °C).

-

Pulse Sequence: A standard proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds.

-

Number of Scans (NS): 1024-4096 scans, or more, depending on the sample concentration.

-

Spectral Width (SW): 200-250 ppm.

-

Referencing: Calibrate the spectrum to the TMS signal at 0.00 ppm or the solvent signal (e.g., CDCl₃ at 77.16 ppm).

Visualization of Structure-Spectrum Relationship

The following diagram illustrates the logical connection between the molecular structure of 1,4-cyclohexane-d₁₀ and its expected NMR spectral features.

Caption: Logical relationship between the structure of 1,4-cyclohexane-d₁₀ and its predicted NMR spectra.

Conclusion

Methodological & Application

Application Notes and Protocols for Using 1,4-Cyclohexane-d10 as an Internal Standard in GC-MS

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 1,4-Cyclohexane-d10 as an internal standard in Gas Chromatography-Mass Spectrometry (GC-MS) for quantitative analysis. The information is intended to guide researchers, scientists, and drug development professionals in establishing robust and accurate analytical methods.

Introduction

In quantitative chromatography, an internal standard is a compound added in a constant amount to samples, calibration standards, and blanks. It is used to correct for the loss of analyte during sample preparation and to compensate for variations in injection volume and instrument response. An ideal internal standard should be a compound that is chemically similar to the analyte(s) of interest but is not naturally present in the samples. Deuterated compounds, such as this compound, are excellent internal standards for GC-MS analysis because they have nearly identical chemical and physical properties to their non-deuterated counterparts but can be distinguished by their mass-to-charge ratio (m/z) in the mass spectrometer.

This compound is a deuterated analog of cyclohexane, a common volatile organic compound (VOC). Its use as an internal standard is particularly advantageous in the analysis of non-polar volatile and semi-volatile organic compounds.

Applications

While specific documented applications detailing the use of this compound are not extensively available in the public domain, its properties make it a suitable internal standard for a variety of GC-MS applications, including:

-

Analysis of Volatile Organic Compounds (VOCs): Quantification of VOCs such as benzene, toluene, ethylbenzene, and xylenes (BTEX) in environmental samples (e.g., water, soil).

-

Residual Solvent Analysis: Determination of residual solvents in pharmaceutical products and active pharmaceutical ingredients (APIs).

-

Flavor and Fragrance Analysis: Quantification of volatile and semi-volatile compounds in food, beverages, and cosmetic products.

-

Metabolomics: As an internal standard in untargeted or targeted metabolomics studies focusing on volatile metabolites.

Experimental Protocols

The following are generalized protocols that can be adapted for specific applications. Method validation is crucial for ensuring the accuracy and reliability of the results.

Preparation of Stock and Working Solutions

-

Internal Standard Stock Solution (IS Stock):

-

Accurately weigh a known amount of neat this compound.

-

Dissolve it in a suitable volatile solvent (e.g., methanol, dichloromethane) to prepare a stock solution of a specific concentration (e.g., 1000 µg/mL).

-

Store the stock solution in a tightly sealed vial at a low temperature (e.g., 4°C) to prevent evaporation.

-

-

Internal Standard Working Solution (IS Working):

-

Dilute the IS Stock solution with the appropriate solvent to a working concentration suitable for spiking into calibration standards and samples. The final concentration of the internal standard in all samples and standards should be consistent.

-

-

Calibration Standards:

-

Prepare a series of calibration standards by diluting a stock solution of the target analyte(s) to different known concentrations.

-

Spike each calibration standard with a constant volume of the IS Working Solution.

-

Sample Preparation

The sample preparation method will vary depending on the matrix. Below are two examples.

3.2.1. Liquid Samples (e.g., Water)

-

Transfer a known volume of the liquid sample into a headspace vial.

-

Add a constant volume of the IS Working Solution to the vial.

-

If necessary, add a salting-out agent (e.g., sodium chloride) to increase the volatility of the analytes.

-

Seal the vial immediately.

-

Vortex the vial to ensure thorough mixing.

3.2.2. Solid Samples (e.g., Soil, Pharmaceutical Powder)

-

Accurately weigh a known amount of the solid sample into a headspace vial.

-

Add a known volume of a suitable extraction solvent (e.g., methanol, dimethyl sulfoxide).

-

Add a constant volume of the IS Working Solution.

-

Seal the vial immediately.

-

Vortex or sonicate the vial to facilitate the extraction of the analytes into the solvent.

GC-MS Instrumental Parameters

The following are typical GC-MS parameters that can be used as a starting point for method development. Optimization will be required for specific analytes and matrices.

Table 1: Example GC-MS Parameters

| Parameter | Setting |

| Gas Chromatograph | |

| Column | DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness) |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (e.g., 20:1) or Splitless |

| Injection Volume | 1 µL |

| Oven Program | Initial: 40 °C (hold for 5 min) Ramp: 10 °C/min to 240 °C (hold for 5 min) |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temp. | 230 °C |

| Quadrupole Temp. | 150 °C |

| Transfer Line Temp. | 280 °C |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |

| SIM Ions | |

| This compound | m/z 66, 94 (Quantifier: 94) |

| Analytes | To be determined based on their mass spectra |

Data Analysis and Quantification

-

Peak Identification: Identify the peaks corresponding to the analytes and the internal standard based on their retention times and mass spectra.

-

Peak Integration: Integrate the peak areas of the quantifier ions for both the analytes and the internal standard.

-

Calibration Curve:

-

Calculate the response factor (RF) for each calibration standard using the following formula: RF = (Areaanalyte / AreaIS) / (Concentrationanalyte / ConcentrationIS)

-

Plot the ratio of the analyte peak area to the internal standard peak area (Areaanalyte / AreaIS) against the ratio of the analyte concentration to the internal standard concentration (Concentrationanalyte / ConcentrationIS).

-

Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). An r² value > 0.995 is generally considered acceptable.

-

-

Quantification of Unknowns:

-

Calculate the concentration of the analyte in the unknown sample using the calibration curve and the following formula: Concentrationanalyte = (Areaanalyte / AreaIS) * (ConcentrationIS / m) where 'm' is the slope of the calibration curve.

-

Data Presentation

Quantitative data should be summarized in clear and well-structured tables for easy comparison and interpretation.

Table 2: Example Calibration Curve Data

| Analyte | Concentration (µg/mL) | Areaanalyte | AreaIS | Area Ratio (Analyte/IS) |

| Benzene | 1.0 | 150,000 | 500,000 | 0.30 |

| 5.0 | 760,000 | 510,000 | 1.49 | |

| 10.0 | 1,520,000 | 505,000 | 3.01 | |

| 20.0 | 3,050,000 | 508,000 | 6.00 | |

| 50.0 | 7,550,000 | 502,000 | 15.04 | |

| Linearity | r² = 0.9998 |

Table 3: Example Method Validation Data

| Analyte | LOD (µg/mL) | LOQ (µg/mL) | Precision (%RSD, n=6) | Accuracy (% Recovery) |

| Benzene | 0.1 | 0.3 | 4.5 | 98.2 |

| Toluene | 0.1 | 0.3 | 4.2 | 99.1 |

| Ethylbenzene | 0.2 | 0.6 | 5.1 | 97.5 |

| Xylenes | 0.2 | 0.6 | 5.5 | 98.8 |

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for quantitative analysis using this compound as an internal standard.

Logical Relationship of Internal Standard Method

Caption: Logic of using an internal standard to correct for analytical variations.

Conclusion

This compound is a suitable internal standard for the quantitative analysis of a wide range of volatile and semi-volatile organic compounds by GC-MS. Its chemical similarity to many non-polar analytes ensures that it behaves similarly during sample preparation and analysis, thereby providing effective correction for variations. The protocols and guidelines presented here offer a solid foundation for developing and validating robust quantitative methods for various applications in research, drug development, and quality control. Proper method development and validation are essential to ensure the accuracy and reliability of the analytical results.

Quantitative NMR (qNMR) Protocol for Pharmaceutical Analysis Using 1,4-Cyclohexane-d10 as an Internal Standard

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful and versatile analytical technique for the precise determination of the concentration and purity of substances.[1][2] In the pharmaceutical industry, qNMR is increasingly utilized for the quantitative analysis of active pharmaceutical ingredients (APIs), impurities, and degradation products.[3][4] Its key advantage lies in the direct proportionality between the NMR signal area and the number of nuclei, allowing for accurate quantification without the need for identical reference standards for each analyte.[5] This application note provides a detailed protocol for the use of 1,4-Cyclohexane-d10 as an internal standard in ¹H qNMR for the quantitative analysis of pharmaceutical compounds.

Principles of qNMR with an Internal Standard

The internal standard method in qNMR involves adding a known amount of a certified reference material to a precisely weighed sample of the analyte. The concentration of the analyte is then determined by comparing the integral of a specific resonance signal of the analyte to that of the internal standard.

The purity of the analyte (P_analyte) can be calculated using the following equation:

Where:

-

I : Integral value of the respective signals

-

N : Number of protons for the integrated signal

-

M : Molar mass

-

m : mass

-

P : Purity of the internal standard

-

analyte : Analyte of interest

-

std : Internal Standard

This compound as an Internal Standard

The choice of an appropriate internal standard is critical for accurate and reliable qNMR results. An ideal internal standard should possess the following characteristics:

-

High purity

-

Chemical stability and inertness towards the analyte and solvent

-

Good solubility in the chosen deuterated solvent

-

A simple NMR spectrum with signals that do not overlap with analyte signals

-

Low volatility

This compound (C₆D₁₀H₂) is a suitable internal standard for ¹H qNMR in certain applications. Its primary advantage is the presence of a singlet in the ¹H NMR spectrum arising from the two residual protons, which typically appears in a region of the spectrum that is free from signals of many common organic molecules. However, the exact chemical shift can be solvent-dependent. As a deuterated solvent itself, it is highly soluble in common organic NMR solvents.

Properties of this compound:

| Property | Value |

| Molecular Formula | C₆D₁₀H₂ |

| Molar Mass | 96.23 g/mol |

| Appearance | Colorless liquid |

| ¹H NMR Signal | Singlet |

Experimental Protocol

This protocol outlines the steps for determining the purity of a pharmaceutical compound using this compound as an internal standard.

Materials and Equipment

-

Analyte (Active Pharmaceutical Ingredient)

-

This compound (certified for qNMR)

-

Deuterated NMR solvent (e.g., Chloroform-d, DMSO-d₆) of high purity

-

High-precision analytical balance (readability ± 0.01 mg or better)

-

Volumetric flasks

-

Pipettes

-

Vortex mixer

-

NMR spectrometer (≥ 400 MHz recommended for better signal dispersion)

-

High-quality 5 mm NMR tubes

Sample Preparation

Accurate sample preparation is crucial for reliable qNMR results.

-

Weighing:

-

Accurately weigh approximately 5-20 mg of the analyte into a clean, dry vial. Record the exact weight.

-

Accurately weigh approximately 5-10 mg of the this compound internal standard into the same vial. Record the exact weight. The molar ratio of analyte to standard should be close to 1:1 to ensure comparable signal intensities.

-

-

Dissolution:

-

Add a precise volume (typically 0.6-0.7 mL for a standard 5 mm NMR tube) of the chosen deuterated solvent to the vial.

-

Ensure complete dissolution of both the analyte and the internal standard by vortexing the vial. Visually inspect the solution to ensure no solid particles remain.

-

-

Transfer:

-

Carefully transfer the solution to a clean, dry NMR tube.

-

Cap the NMR tube to prevent solvent evaporation.

-

NMR Data Acquisition

Optimal NMR parameters are essential for quantitative accuracy.

| Parameter | Recommended Setting | Rationale |

| Spectrometer Frequency | ≥ 400 MHz | To achieve better signal separation and sensitivity. |

| Pulse Program | Standard 1D pulse sequence (e.g., zg30) | Simplicity and robustness for quantification. |

| Pulse Angle | 30° or 90° | A 30° pulse allows for shorter relaxation delays, while a 90° pulse provides maximum signal intensity. |

| Relaxation Delay (d1) | ≥ 5 x T₁ of the slowest relaxing signal | To ensure complete relaxation of all relevant protons between scans, which is critical for accurate integration. |

| Acquisition Time (aq) | ≥ 3 s | To ensure adequate digital resolution for accurate integration. |

| Number of Scans (ns) | 16 - 64 (or more) | To achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals of interest for an integration error of less than 1%. |

| Spectral Width (sw) | Sufficient to cover all signals of interest | To avoid signal folding. |

| Temperature | Stable, controlled temperature (e.g., 298 K) | To minimize variations in chemical shifts and T₁ relaxation times. |

Data Processing and Analysis

-

Fourier Transformation: Apply an exponential window function with a line broadening factor (LB) of 0.3 Hz to improve the signal-to-noise ratio without significantly distorting the lineshape.

-

Phasing: Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction to the entire spectrum to ensure a flat baseline, which is critical for accurate integration.

-

Integration:

-

Integrate the well-resolved and non-overlapping signal of the this compound internal standard.

-

Integrate a well-resolved and non-overlapping signal of the analyte. The chosen signal should be from a proton that is chemically stable and representative of the molecule.

-

-

Calculation: Use the equation provided in Section 2 to calculate the purity of the analyte.

Data Presentation

The following tables provide a template for presenting the quantitative data obtained from the qNMR experiment.

Table 1: Sample Preparation Data

| Sample ID | Analyte Mass (mg) | This compound Mass (mg) |

| Sample 1 | 15.12 | 8.05 |

| Sample 2 | 15.35 | 8.11 |

| Sample 3 | 15.21 | 8.08 |

Table 2: NMR Integration and Purity Calculation

| Sample ID | Analyte Integral | Standard Integral | Analyte Purity (% w/w) |

| Sample 1 | 1.00 | 1.25 | 98.7 |

| Sample 2 | 1.00 | 1.24 | 99.1 |

| Sample 3 | 1.00 | 1.25 | 98.9 |

| Average | 98.9 | ||

| RSD (%) | 0.20 |

(Note: The data in these tables are for illustrative purposes only and do not represent actual experimental results.)

Visualization of the qNMR Workflow

The following diagram illustrates the key steps in the quantitative NMR workflow using an internal standard.

Caption: qNMR workflow with an internal standard.

Conclusion

This application note provides a comprehensive protocol for the use of this compound as an internal standard for the quantitative analysis of pharmaceutical compounds by ¹H qNMR. By following this detailed methodology, researchers can obtain accurate and precise purity assessments of active pharmaceutical ingredients and other compounds of interest. The key to successful qNMR is meticulous sample preparation and the use of optimized and validated NMR acquisition and processing parameters.

References

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Cyclohexaprofen in Human Plasma Using 1,4-Cyclohexane-d10 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

The accurate quantification of therapeutic drug candidates in biological matrices is fundamental to pharmacokinetic and toxicokinetic studies during drug development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique renowned for its high sensitivity and selectivity in complex biological samples.[1] The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for quantitative mass spectrometry-based assays, as it effectively corrects for analyte loss during sample preparation and variations in instrument response.[2] Deuterated internal standards are ideal as they share nearly identical chemical and physical properties with the analyte, ensuring they co-elute and exhibit similar ionization behavior, which allows for precise and accurate quantification.[2]

This application note details a validated LC-MS/MS method for the determination of a novel non-steroidal anti-inflammatory drug (NSAID) candidate, "Cyclohexaprofen," in human plasma. The method employs 1,4-Cyclohexane-d10 as a surrogate internal standard due to its structural similarity and chromatographic compatibility with the analyte of interest.

Experimental Workflow

The overall experimental workflow for the quantification of Cyclohexaprofen is depicted below.

Experimental Protocols

Materials and Reagents

-

Cyclohexaprofen (Reference Standard)

-

This compound (Internal Standard, IS)

-

Human Plasma (K2-EDTA)

-

Acetonitrile (LC-MS Grade)[3]

-

Formic Acid (LC-MS Grade)[3]

-

Water, Ultrapure

Stock and Working Solutions

-

Cyclohexaprofen Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Cyclohexaprofen in 10 mL of acetonitrile.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of acetonitrile.

-

Cyclohexaprofen Working Solutions: Prepare serial dilutions of the Cyclohexaprofen stock solution with 50:50 acetonitrile/water to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile.

Sample Preparation: Protein Precipitation

This protocol is designed for the extraction of Cyclohexaprofen from human plasma.

-

Thaw plasma samples, calibration standards, and QC samples on ice.

-

Aliquot 50 µL of each sample into a clean 1.5 mL microcentrifuge tube.

-

Add 10 µL of the Internal Standard working solution (100 ng/mL) to each tube (excluding blank matrix samples) and briefly vortex.

-

Add 150 µL of ice-cold acetonitrile to each tube to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer 100 µL of the clear supernatant to an HPLC vial with a low-volume insert.

-

The sample is now ready for injection into the LC-MS/MS system.

LC-MS/MS Conditions

The following conditions are proposed for the chromatographic separation and mass spectrometric detection of the analyte and internal standard.

Table 1: LC-MS/MS System Parameters

| Parameter | Condition |

| LC System | Waters Acquity UPLC or equivalent |

| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Program | Time (min) |

| 0.0 | |

| 0.5 | |

| 2.5 | |

| 3.5 | |

| 3.6 | |

| 4.0 | |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions

The MRM transitions for Cyclohexaprofen and this compound must be optimized by infusing a standard solution of each into the mass spectrometer. The following are proposed transitions.

Table 2: Optimized MRM Transitions and Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |

| Cyclohexaprofen | 207.2 | 161.1 | 0.1 | 30 | 15 |

| This compound | 95.2 | 67.2 | 0.1 | 25 | 12 |

Method Validation Summary

The analytical method should be fully validated according to regulatory guidelines. Key validation parameters are summarized in the table below.

Table 3: Summary of Method Validation Parameters

| Parameter | Acceptance Criteria | Result |

| Linearity & Range | Correlation coefficient (r²) ≥ 0.99 over the range of 1 - 1000 ng/mL. At least 6 non-zero standards. | Meets criteria |

| Lower Limit of Quantitation (LLOQ) | Signal-to-noise ratio ≥ 10; precision ≤ 20%; accuracy within ±20%. | 1 ng/mL |

| Precision & Accuracy | Intra- and inter-day precision (CV) ≤ 15% (≤ 20% at LLOQ). Accuracy within ±15% (±20% at LLOQ). | Meets criteria |

| Matrix Effect | The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤ 15%. | Meets criteria |

| Recovery | Extraction recovery should be consistent, precise, and reproducible. | > 85% |

| Stability | Bench-top, freeze-thaw, and long-term stability within ±15% of nominal concentrations. | Meets criteria |

Data Presentation

The quantitative data from the method validation is summarized in the tables below.

Table 4: Calibration Curve Linearity

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| Cyclohexaprofen | 1 - 1000 | 0.9985 |

Table 5: Precision and Accuracy Data

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 1 | 8.5 | 105.2 | 11.2 | 103.8 |

| Low QC | 3 | 6.2 | 98.7 | 8.1 | 101.5 |

| Mid QC | 100 | 4.1 | 102.3 | 5.5 | 100.9 |

| High QC | 800 | 3.5 | 99.1 | 4.8 | 97.6 |

Logical Relationship of Internal Standard Use

The use of an internal standard is crucial for correcting variability throughout the analytical process. The relationship between the analyte and the internal standard is foundational to achieving accurate quantification.

This application note presents a selective, sensitive, and robust LC-MS/MS method for the quantification of Cyclohexaprofen in human plasma using this compound as a surrogate internal standard. The simple protein precipitation method for sample preparation allows for high throughput. The method demonstrates excellent linearity, precision, and accuracy over a wide dynamic range, making it suitable for supporting pharmacokinetic studies in drug development. The use of a deuterated internal standard, even as a surrogate, is key to the method's reliability.

References

Application Note: High-Precision Reaction Monitoring in Pharmaceutical Synthesis Using 1,4-Cyclohexane-d10 as an Internal Standard in Quantitative NMR Spectroscopy

Audience: Researchers, scientists, and drug development professionals in the pharmaceutical and chemical industries.

Introduction

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for the precise determination of concentration and purity of chemical compounds. A key element in accurate qNMR is the use of a suitable internal standard (IS). An ideal internal standard should be chemically inert, stable, possess a simple NMR spectrum with signals that do not overlap with analyte signals, and be soluble in the NMR solvent used.[1] 1,4-Cyclohexane-d10 (C₆H₂D₁₀) is an excellent candidate for an internal standard in ¹H qNMR for monitoring organic reactions, particularly in non-polar to moderately polar deuterated solvents. Its highly deuterated nature results in a simple ¹H NMR spectrum, minimizing potential signal overlap with the reactants, intermediates, and products being monitored.

This application note provides a detailed protocol for the use of this compound as an internal standard for in-situ reaction monitoring by ¹H NMR spectroscopy, using the esterification of ibuprofen as a model reaction.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of the internal standard is critical for its effective application in qNMR.

| Property | Value | Reference |

| Molecular Formula | C₆H₂D₁₀ | N/A |

| Molecular Weight | 94.21 g/mol | Estimated based on isotopic composition |

| CAS Number | Not available | N/A |

| Appearance | Colorless liquid | General knowledge |

| Purity (Chemical) | ≥ 98% | Typical for high-quality deuterated compounds |

| Isotopic Purity | ≥ 98 atom % D | Typical for high-quality deuterated compounds |

Solubility

This compound is a non-polar molecule and is expected to be soluble in a range of common deuterated organic solvents. Its solubility in aqueous media is very low.

| Deuterated Solvent | Solubility |

| Chloroform-d (CDCl₃) | Soluble |

| Dimethyl Sulfoxide-d₆ (DMSO-d₆) | Soluble |

| Deuterium Oxide (D₂O) | Very low |

¹H NMR Spectral Properties

At room temperature, cyclohexane and its deuterated isotopologues undergo rapid chair-chair interconversion. This conformational flexibility leads to a single, time-averaged signal for all protons in the ¹H NMR spectrum. The residual, non-deuterated protons in this compound give rise to a single, typically broad, resonance peak.

| Property | Value |

| Chemical Shift (δ) | ~1.4 ppm |

| Multiplicity | Singlet (broad) |

| Number of Protons (for quantification) | 2 |

Application: Monitoring the Esterification of Ibuprofen

To demonstrate the utility of this compound as an internal standard, we will outline a protocol for monitoring the acid-catalyzed esterification of ibuprofen with ethanol to form ethyl ibuprofen.

Reaction Scheme:

Ibuprofen + Ethanol ⇌ Ethyl Ibuprofen + Water

Experimental Workflow

The following diagram illustrates the general workflow for qNMR reaction monitoring.

Caption: Workflow for qNMR reaction monitoring.

Protocol: In-situ Monitoring of Ibuprofen Esterification

1. Materials and Reagents:

-

Ibuprofen (≥98% purity)

-

Ethanol (anhydrous)

-

Sulfuric acid (concentrated, as catalyst)

-

This compound (≥98% chemical and isotopic purity)

-

Chloroform-d (CDCl₃, with 0.03% v/v TMS)

2. Sample Preparation (for a 0.5 mL NMR sample):

-

Accurately weigh approximately 20.6 mg of ibuprofen (0.1 mmol) into a clean, dry vial.

-

Accurately weigh approximately 4.7 mg of this compound (0.05 mmol) into the same vial.

-

Add 0.45 mL of CDCl₃ to the vial and gently swirl to dissolve the solids.

-

Add 5.8 μL of ethanol (0.1 mmol) to the reaction mixture.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1 μL).

-